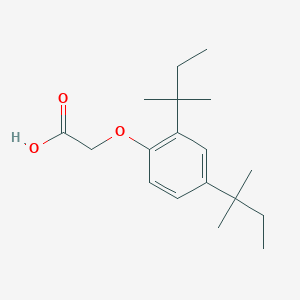

2-(2,4-Di-tert-pentylphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQMENSTZKYZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065435 | |

| Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-96-5 | |

| Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Di-tert-pentylphenoxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN67S5JT3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2,4-Di-tert-pentylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-(2,4-Di-tert-pentylphenoxy)acetic acid, a significant organic compound with potential applications in various fields of chemical and pharmaceutical research. This document details the synthetic pathway, experimental protocols, and comprehensive characterization of the target molecule.

Synthesis

The synthesis of this compound is typically achieved through a two-step process:

-

Williamson Ether Synthesis: Reaction of 2,4-di-tert-pentylphenol with an α-haloacetic acid ester, commonly ethyl chloroacetate, in the presence of a base.

-

Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.

Below is a detailed experimental protocol for this synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2,4-di-tert-pentylphenoxy)acetate

-

Materials:

-

2,4-Di-tert-pentylphenol

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a solution of 2,4-di-tert-pentylphenol (1.0 eq.) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).

-

To this stirred suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Remove the acetone from the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4-di-tert-pentylphenoxy)acetate. This crude product can be used in the next step without further purification or can be purified by column chromatography.

-

Step 2: Hydrolysis of Ethyl 2-(2,4-di-tert-pentylphenoxy)acetate

-

Materials:

-

Crude ethyl 2-(2,4-di-tert-pentylphenoxy)acetate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous solution)

-

Hydrochloric acid (HCl) (e.g., 10% aqueous solution)

-

Distilled water

-

Beaker

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the crude ethyl 2-(2,4-di-tert-pentylphenoxy)acetate in ethanol in a beaker.

-

Add the sodium hydroxide solution to the ethanolic solution of the ester.

-

Stir the mixture at room temperature or gently heat to accelerate the hydrolysis. Monitor the reaction by TLC until the starting ester is consumed.

-

After the hydrolysis is complete, cool the reaction mixture in an ice bath.

-

Acidify the mixture by slowly adding hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

-

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C18H28O3[1] |

| Molecular Weight | 292.42 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 126 °C |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum should be acquired to confirm the structure of the synthesized compound. The expected chemical shifts (δ) in ppm are as follows:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~10-12 | Singlet | 1H |

| Aromatic-H | ~6.8-7.3 | Multiplet | 3H |

| -O-CH₂- | ~4.6 | Singlet | 2H |

| -C(CH₃)₂- | ~1.3 | Singlet | 12H |

| -CH₂- (pentyl) | ~1.6 | Quartet | 4H |

| -CH₃ (pentyl) | ~0.7 | Triplet | 6H |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (Carboxylic acid) | 1730-1700 |

| C-O-C stretch (Ether) | 1250-1000 |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

2.2.3. Mass Spectrometry

The mass spectrum of the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Characteristic fragmentation patterns for phenoxyacetic acids would involve cleavage of the ether bond and decarboxylation.[2]

-

Expected Molecular Ion Peak (m/z): 292.20

-

Potential Key Fragments (m/z):

-

[M - COOH]⁺ (loss of carboxyl group)

-

Fragments corresponding to the substituted phenol moiety.

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Logic

Caption: Logical workflow for the characterization of the synthesized compound.

References

Spectral Analysis of 2-(2,4-Di-tert-pentylphenoxy)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-(2,4-Di-tert-pentylphenoxy)acetic acid (CAS No. 13402-96-5), a significant molecule in various research and development applications. This document compiles available experimental data and provides predicted spectral information to offer a comprehensive analytical profile. It also outlines standardized experimental protocols for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to aid in the replication and verification of these findings.

Spectral Data Presentation

While a complete set of experimentally derived spectra for this compound is not uniformly available across all analytical techniques in publicly accessible databases, this guide presents the known data and supplements it with predicted values based on the compound's structure and data from closely related analogs. The chemical structure of this compound is presented below:

Chemical Formula: C₁₈H₂₈O₃ Molecular Weight: 292.41 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum:

An experimental ¹H NMR spectrum for this compound has been reported. The key chemical shifts are summarized in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available | - | - | Aromatic Protons |

| Data not fully available | - | - | -OCH₂- |

| Data not fully available | - | - | -C(CH₃)₂CH₂CH₃ |

| Data not fully available | - | - | -C(CH₃)₂CH₂CH₃ |

| Data not fully available | - | - | -COOH |

¹³C NMR Spectrum (Predicted):

| Predicted Chemical Shift (ppm) | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~150-155 | C-O (Aromatic) |

| ~140-145 | Substituted Aromatic Carbon |

| ~135-140 | Substituted Aromatic Carbon |

| ~125-130 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~110-115 | Aromatic CH |

| ~65-70 | -OCH₂- |

| ~35-40 | Quaternary Carbon (tert-pentyl) |

| ~30-35 | -CH₂- (tert-pentyl) |

| ~25-30 | -CH₃ (tert-pentyl) |

| ~5-10 | -CH₃ (tert-pentyl) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2960-2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether |

| ~1200 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend | Carboxylic Acid |

Mass Spectrometry (MS) (Predicted)

| m/z Value | Proposed Fragment |

| 292 | [M]⁺ (Molecular Ion) |

| 247 | [M - COOH]⁺ |

| 233 | [M - CH₂COOH]⁺ |

| 221 | [M - C₅H₁₁]⁺ (Loss of a tert-pentyl group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation from rearrangement) |

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra, which are applicable for the characterization of this compound and similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker Avance series, 300 MHz or higher)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Sample of this compound

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming on the sample to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing (¹H):

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing (¹³C):

-

Apply Fourier transformation to the FID.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Identify the chemical shifts of the carbon atoms.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr pellets and press

-

Sample of this compound

-

Spatula

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Direct insertion probe or a Gas Chromatography (GC) inlet system

-

Sample of this compound

-

Volatile solvent (if using GC inlet)

Procedure (using Direct Insertion Probe with EI):

-

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

-

Instrument Setup: Insert the probe into the ion source of the mass spectrometer.

-

Ionization: Gradually heat the probe to vaporize the sample into the ion source. The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

Visualizations

The following diagrams illustrate the workflows for the described spectroscopic techniques.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for ATR-FTIR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

An In-depth Technical Guide on 2-(2,4-Di-tert-pentylphenoxy)acetic Acid: Physicochemical Properties and a General Approach to Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Di-tert-pentylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document consolidates its known physicochemical properties. Furthermore, it outlines a generalized experimental protocol for the synthesis, crystallization, and subsequent crystal structure determination of similar phenoxyacetic acid derivatives, drawing from established methodologies in the field. This guide is intended to serve as a valuable resource for researchers interested in the structural elucidation and potential applications of this class of compounds.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of organic compounds with diverse applications, notably as herbicides and in the synthesis of pharmaceuticals. The biological activity and physicochemical properties of these molecules are intrinsically linked to their three-dimensional structure. Understanding the precise arrangement of atoms in the crystalline state is therefore crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new molecules with desired functionalities.

This guide focuses on this compound. Despite its commercial availability and defined chemical identity, a detailed crystallographic analysis is not currently present in open-access crystallographic databases. This document aims to bridge this information gap by providing its known properties and a detailed, generalized workflow for its crystal structure determination.

Physicochemical Properties of this compound

A summary of the available quantitative data for the target compound is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Data for this compound

| Property | Value |

| IUPAC Name | 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid[1] |

| Synonyms | (2,4-Di-tert-pentylphenoxy)acetic acid, 2,4-di(tert-pentyl)phenoxyacetic acid |

| CAS Number | 13402-96-5[1] |

| Molecular Formula | C18H28O3[1] |

| Molecular Weight | 292.42 g/mol [2] |

| Melting Point | 126 °C |

General Experimental Protocol for Synthesis and Crystal Structure Determination

The following sections outline a generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of phenoxyacetic acid derivatives, based on established procedures for similar compounds.

Synthesis

A common route for the synthesis of phenoxyacetic acids involves the Williamson ether synthesis. This reaction is illustrated in the workflow diagram below (Figure 1).

Figure 1: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: 2,4-Di-tert-pentylphenol is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: A base, typically potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Nucleophilic Substitution: Ethyl chloroacetate is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride ion from ethyl chloroacetate to form the ethyl ester intermediate.

-

Reaction Conditions: The reaction is typically carried out under reflux for several hours to ensure complete conversion.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Methodology:

-

Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent can lead to the formation of single crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

Crystal Structure Determination

The following diagram (Figure 2) illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-150 K) to reduce thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are integrated and scaled to obtain a set of structure factors.

-

Structure Solution: The initial atomic positions are determined from the structure factors using methods such as direct methods or the Patterson function.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined to obtain the best fit between the observed and calculated structure factors.

-

Validation and Deposition: The final crystal structure is validated using software tools like CheckCIF and is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Potential Biological Relevance and Future Directions

While no specific biological activity or signaling pathway has been reported for this compound, other substituted phenoxyacetic acids are known to act as synthetic auxins, a class of plant growth regulators. The structural similarity suggests that the target compound could potentially exhibit similar activities.

Future research should focus on the successful synthesis and crystallization of this compound to enable its definitive structural elucidation. Once the crystal structure is known, it will be possible to perform detailed computational studies, such as molecular docking with relevant biological targets, to predict and understand its potential biological activity. This, in turn, could guide further experimental studies in drug discovery and development.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided a detailed, generalized protocol for its synthesis and crystal structure determination. Although the definitive crystal structure of this compound remains to be determined, the methodologies and workflows presented here offer a clear roadmap for researchers aiming to elucidate its three-dimensional architecture. Such structural information is paramount for a deeper understanding of its properties and for unlocking its potential in various scientific and industrial applications.

References

The Multifaceted Therapeutic Potential of Substituted Phenoxyacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenoxyacetic acids represent a versatile class of organic compounds with a wide spectrum of biological activities. The foundational structure, consisting of a phenyl ring linked to a carboxylic acid through an ether bond, provides a scaffold that can be readily modified to modulate its pharmacological properties. This adaptability has led to the development of numerous derivatives with significant potential in medicine and agriculture. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antimicrobial, and herbicidal activities of substituted phenoxyacetic acids, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Several derivatives of phenoxyacetic acid have demonstrated significant cytotoxic effects against various cancer cell lines. A primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death, in malignant cells.

Mechanism of Action: Induction of Apoptosis

Substituted phenoxyacetic acids can trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by changes in the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the dismantling of the cell.

Figure 1: Intrinsic apoptosis pathway induced by phenoxyacetic acid derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of substituted phenoxyacetic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 | [1] |

| Phenoxyacetamide Derivative I | MCF-7 (Breast Cancer) | 7.43 | [1] |

| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | 6.52 | [1] |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 | [1] |

| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 | [1] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not Specified | 4.8 ± 0.35 | [2] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 ± 0.09 (µg/ml) | [2] |

| Unspecified Derivative | HeLa Cells | 1.64 ± 0.41 | [2] |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | Promising | [3] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast Cancer) | Promising | [3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.[4][5]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.[4]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6][7]

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][7]

-

Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[4][6][7]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation of apoptotic pathways.

Protocol:

-

Cell Lysis: Treat cells with the phenoxyacetic acid derivative for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9][10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9][10]

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9][10]

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[10]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[11][12]

Protocol:

-

Sample Preparation: Fix and permeabilize cells or tissue sections to allow access of the labeling reagents to the nucleus.[11]

-

TdT Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP, FITC-dUTP).[11][12] The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[11]

-

Stop Reaction: Stop the enzymatic reaction by adding a stop buffer.[11]

-

Detection: Visualize the labeled DNA fragments. For directly labeled dUTPs, this can be done via fluorescence microscopy. For indirectly labeled dUTPs, a secondary detection step involving a fluorescently labeled antibody or streptavidin is required.[11][13]

-

Analysis: Quantify the number of TUNEL-positive cells to determine the apoptotic index.[12]

Anti-inflammatory Activity

Certain substituted phenoxyacetic acids exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 by phenoxyacetic acid derivatives reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Figure 3: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Quantitative Data: In Vitro COX-2 Inhibition

The anti-inflammatory efficacy of these compounds is often evaluated by their IC50 values for COX-1 and COX-2 inhibition, with a higher selectivity index (COX-1 IC50 / COX-2 IC50) indicating a more favorable safety profile.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 6a | - | 0.03 | 365.4 | [12] |

| Compound 6c | - | 0.03 | 196.9 | [12] |

| Compound 5d | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.88 | [14][15] |

| Compound 5e | 7.00 ± 0.20 | 0.07 ± 0.01 | 100 | [14][15] |

| Compound 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 | [14][15] |

| Compound 7b | 5.93 ± 0.12 | 0.09 ± 0.01 | 65.89 | [14][15] |

| Compound 10c | 14.5 ± 0.2 | 0.09 ± 0.01 | 161.11 | [14][15] |

| Compound 10d | 7.00 ± 0.20 | 0.08 ± 0.01 | 87.5 | [14][15] |

| Compound 10e | 4.07 ± 0.12 | 0.07 ± 0.01 | 58.14 | [14][15] |

| Compound 10f | 4.97 ± 0.06 | 0.06 ± 0.01 | 82.83 | [14][15] |

| Celecoxib (Reference) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | [14][15] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Dissolve test compounds and reference inhibitors (e.g., celecoxib) in a suitable solvent like DMSO.[16][17]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the test compound or reference inhibitor. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[16][17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[16][17]

-

Reaction Incubation and Termination: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a stop solution (e.g., HCl).[16][17]

-

Detection: Measure the amount of prostaglandin produced (e.g., PGE2) using an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[16]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2.

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats. A control group receives the vehicle only.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[18][19]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18][20]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Antimicrobial Activity

Substituted phenoxyacetic acids have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC) or the zone of inhibition in a disk diffusion assay.

| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 ± 0.57 | - | [2][21] |

| 2-(2-(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | - | 19 | [21] |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37Rv | 0.06 | - | [2][21] |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | 8 | - | [2][21] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | - | [13][22] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | - | [13][22] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Figure 4: Workflow for the Kirby-Bauer disk diffusion test.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[11][23]

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[11][24]

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the phenoxyacetic acid derivatives onto the surface of the agar.[11][24]

-

Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[11][24]

-

Result Interpretation: After incubation, measure the diameter of the zones of inhibition around each disk in millimeters.[23] The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Herbicidal Activity

Phenoxyacetic acids were among the first selective organic herbicides developed and are known for their auxin-mimicking properties.

Mechanism of Action: Auxin Mimicry

These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At the molecular level, they bind to auxin receptors, such as the TIR1/AFB proteins. This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled activation of auxin-responsive genes. This results in abnormal and unsustainable growth, ultimately leading to the death of susceptible broadleaf plants.

Figure 5: Auxin mimicry mechanism of phenoxyacetic acid herbicides.

Experimental Protocol: Herbicide Bioassay

Herbicide bioassays are used to determine the efficacy of a compound in controlling weed growth.

Protocol:

-

Plant Preparation: Grow susceptible weed species (e.g., broadleaf weeds) in pots under controlled greenhouse conditions.

-

Herbicide Application: Apply the phenoxyacetic acid herbicide at various concentrations to the plants at a specific growth stage (e.g., 2-4 leaf stage). This can be done as a pre-emergence (to the soil before weed emergence) or post-emergence (directly to the foliage) application.

-

Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury, such as epinasty (twisting and curling), stunting, and necrosis.

-

Data Collection: At the end of the experiment, harvest the above-ground biomass of the plants and measure the dry weight.

-

Data Analysis: Calculate the percentage of growth reduction for each treatment compared to an untreated control. Determine the GR50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth.

Conclusion

Substituted phenoxyacetic acids are a class of compounds with a remarkable range of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and herbicidal agents is well-documented. The ability to fine-tune their biological effects through chemical modification makes them attractive candidates for further research and development in both medicine and agriculture. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers to explore and harness the full potential of this versatile chemical scaffold. Further investigation into structure-activity relationships and the development of more selective and potent derivatives will undoubtedly lead to new and improved therapeutic and agricultural applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 8. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. clyte.tech [clyte.tech]

- 12. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 13. TUNEL staining [abcam.com]

- 14. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.biologists.com [journals.biologists.com]

- 19. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Apoptosis - Wikipedia [en.wikipedia.org]

- 21. jetir.org [jetir.org]

- 22. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 23. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

An In-depth Technical Guide to 2-(2,4-Di-tert-pentylphenoxy)acetic acid: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available information on 2-(2,4-Di-tert-pentylphenoxy)acetic acid. It is important to note that publicly accessible research, including biological activity data, detailed experimental protocols, and established signaling pathways for this specific compound, is exceptionally limited. The majority of the information presented herein is based on the broader class of phenoxyacetic acids. Therefore, the biological activities and experimental designs described should be considered as general examples for this class of compounds and may not be representative of the specific activities of this compound.

Chemical Identity and Synonyms

This compound is a substituted phenoxyacetic acid derivative. Accurate identification is crucial for research and regulatory purposes. The following are known synonyms and identifiers for this compound:

-

Systematic IUPAC Name: 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid[1]

-

Alternative Names:

-

Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-

-

(2,4-Di-tert-amylphenoxy)acetic acid

-

-

CAS Number: 13402-96-5[1]

Physicochemical Properties

A summary of the basic physicochemical properties is provided in the table below. This data is primarily sourced from chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C18H28O3 | PubChem |

| Molecular Weight | 292.42 g/mol | PubChem |

| Appearance | Solid (Predicted) | Chemical Suppliers |

| Solubility | Insoluble in water (Predicted) | PubChem |

| Melting Point | 126 °C | Stenutz |

Biological Activity and Potential Applications (General to Phenoxyacetic Acids)

-

Herbicidal Activity: The most well-known application of phenoxyacetic acids is as herbicides. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) function as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf weeds. The bulky tert-pentyl groups on the target compound may influence its selectivity and efficacy as a potential herbicide.

-

Pharmacological Potential: Various substituted phenoxyacetic acids have been investigated for a range of therapeutic applications:

-

Anti-inflammatory Agents: Some derivatives have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial and Antifungal Agents: The phenoxyacetic acid scaffold has been incorporated into molecules with demonstrated antibacterial and antifungal activities.

-

Metabolic Disease Modulators: Certain analogs have been explored as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

-

It must be reiterated that the specific biological activity of this compound has not been reported in the reviewed literature.

Experimental Protocols (Hypothetical Framework)

Given the lack of published studies on this compound, this section outlines a hypothetical experimental workflow for the initial screening and characterization of its biological activity, based on common practices for novel chemical entities.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the potential biological effects of a novel phenoxyacetic acid derivative.

References

In-depth Technical Guide: Health and Safety Data for 2,4-Di(tert-amyl)phenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public health and safety information for 2,4-Di(tert-amyl)phenoxyacetic acid (CAS No. 13402-96-5). It is intended for informational purposes for a professional audience and is not a substitute for a comprehensive risk assessment. Direct, quantitative toxicological data for this specific compound is limited in publicly accessible literature. The information presented should be interpreted with caution.

Chemical Identification

| Parameter | Value |

| Chemical Name | 2,4-Di(tert-amyl)phenoxyacetic acid |

| Synonyms | [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid, Acetic acid, (2,4-di-tert-pentylphenoxy)- |

| CAS Number | 13402-96-5[1] |

| Molecular Formula | C18H28O3 |

| Molecular Weight | 292.41 g/mol [1] |

| Chemical Structure | (A diagram of the chemical structure would be placed here) |

Hazard Identification

Based on available information, 2,4-Di(tert-amyl)phenoxyacetic acid is classified with the following hazards:

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation [1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation [1] |

Signal Word: Warning[1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Toxicological Data Summary

For context, data for the structurally related precursor, 2,4-Di-tert-amylphenol (CAS No. 120-95-6), is provided below. It is crucial to note that this data is not for 2,4-Di(tert-amyl)phenoxyacetic acid and should not be directly extrapolated, but it may offer some insight into the potential toxicological profile.

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 300 - 2,000 mg/kg | [2] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Corrosive | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2,4-Di(tert-amyl)phenoxyacetic acid are not available in the reviewed literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for hazard classification. Below are generalized protocols that would be used to determine the noted hazards.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Test System: Healthy young adult albino rabbits.

-

Methodology: A 0.5 g or 0.5 mL test sample is applied to a small area (approx. 6 cm²) of shaved skin and covered with a gauze patch. The patch is removed after a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Test System: Healthy young adult albino rabbits.

-

Methodology: A 0.1 g or 0.1 mL test sample is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

Endpoint: The scores for these effects are used to classify the substance's eye irritation potential.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Test System: Young adult rats.

-

Methodology: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). Multiple concentration groups are used.

-

Observations: Animals are observed for signs of toxicity during and after exposure for up to 14 days. Body weight, clinical signs, and mortality are recorded.

-

Endpoint: The LC50 (median lethal concentration) is determined. For respiratory irritation, specific signs such as respiratory distress, nasal discharge, and changes in breathing patterns are evaluated.

Visualizations

Caption: Health and safety overview for 2,4-Di(tert-amyl)phenoxyacetic acid.

Caption: Generalized workflow for chemical toxicity testing.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-(2,4-Di-tert-pentylphenoxy)acetic Acid in Photographic Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chromogenic photography, the formation of stable, vibrant, and accurate colors is paramount. This is achieved through a complex interplay of light-sensitive silver halide crystals, dye-forming couplers, and a host of other chemical additives within the photographic emulsion. Among these crucial components is the coupler solvent, a high-boiling point organic compound responsible for dissolving the dye couplers and facilitating their interaction with the oxidized developer during the color development process. 2-(2,4-Di-tert-pentylphenoxy)acetic acid, a member of the phenoxyacetic acid derivative family, has found application in this domain, primarily as a coupler solvent. Its bulky di-tert-pentylphenoxy group provides the necessary hydrophobicity to effectively dissolve oil-soluble couplers within the aqueous gelatin matrix of the emulsion.

These application notes provide a detailed overview of the role and use of this compound in photographic emulsions, including experimental protocols for its incorporation and a summary of its expected performance characteristics.

Principle of Operation: The Role of a Coupler Solvent

In color photography, dye couplers are organic molecules that react with the oxidation products of a color developing agent to form cyan, magenta, or yellow dyes. For these couplers to be effective, they must be molecularly dispersed within the emulsion layers. Since many couplers are oil-soluble, they require a non-volatile, water-immiscible organic solvent to create a stable dispersion of microscopic oil droplets within the gelatin binder.

This compound serves this purpose. Its key functions include:

-

Solubilization: It effectively dissolves water-insoluble dye couplers, preventing their crystallization and ensuring a uniform distribution within the photographic layer.

-

Stabilization: The bulky phenoxy group helps to protect the incorporated couplers and the resulting dyes from chemical degradation, contributing to the archival stability of the photographic image.

-

Modification of Dye Hue: The chemical environment provided by the coupler solvent can influence the absorption spectrum of the formed dye, allowing for fine-tuning of the final color.

The general mechanism of its involvement in the chromogenic development process is illustrated in the following diagram:

Quantitative Data

| Coupler Solvent | Magenta Dye Coupler | Initial Density | Density after 100 hours Xenon Arc Exposure | Percent Density Loss |

| Tricresyl Phosphate (TCP) | 1-Phenyl-3-anilino-4-(4-tert-butylphenoxy)-5-pyrazolone | 1.0 | 0.85 | 15% |

| Dibutyl Phthalate (DBP) | 1-Phenyl-3-anilino-4-(4-tert-butylphenoxy)-5-pyrazolone | 1.0 | 0.78 | 22% |

This data is representative and intended for illustrative purposes. Actual performance will vary depending on the specific coupler, emulsion formulation, and processing conditions.

Experimental Protocols

The following protocols outline the general procedures for the synthesis of this compound and its incorporation into a photographic emulsion.

Protocol 1: Synthesis of this compound

This synthesis is a typical Williamson ether synthesis.

Materials:

-

2,4-Di-tert-pentylphenol

-

Ethyl chloroacetate

-

Sodium hydroxide (or potassium carbonate)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Alkoxide Formation: Dissolve 2,4-di-tert-pentylphenol in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric amount of sodium hydroxide pellets to the solution and stir until the phenol is converted to its sodium salt (sodium 2,4-di-tert-pentylphenoxide).

-

Etherification: Add a slight excess of ethyl chloroacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl 2-(2,4-di-tert-pentylphenoxy)acetate.

-

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

After cooling, the solution is acidified with hydrochloric acid to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water).

Protocol 2: Incorporation into a Photographic Emulsion

This protocol describes the preparation of a coupler dispersion and its addition to a silver halide emulsion.

Materials:

-

This compound (Coupler Solvent)

-

Dye coupler (e.g., a magenta pyrazolone coupler)

-

Ethyl acetate (or other suitable low-boiling solvent)

-

Gelatin (photographic grade)

-

Deionized water

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Silver halide emulsion (pre-formed)

-

High-speed homogenizer or sonicator

Procedure:

-

Preparation of the Oil Phase:

-

In a beaker, dissolve the desired amount of dye coupler and this compound in a minimal amount of ethyl acetate. The ratio of coupler to coupler solvent can vary but is typically in the range of 1:0.5 to 1:3 by weight.

-

Gently warm the mixture if necessary to ensure complete dissolution.

-

-

Preparation of the Aqueous Phase:

-

Prepare a 10% (w/v) aqueous solution of photographic grade gelatin by swelling the gelatin in cold deionized water for 30 minutes, followed by heating to 50-60°C with gentle stirring until completely dissolved.

-

Add a small amount of surfactant to the gelatin solution to aid in the emulsification process.

-

-

Emulsification:

-

While vigorously stirring the warm gelatin solution with a high-speed homogenizer or using a sonicator, slowly add the oil phase (from step 1) to the aqueous phase.

-

Continue homogenization for a specified period (e.g., 5-15 minutes) to form a fine and stable dispersion of the oil droplets in the gelatin solution. The particle size of the droplets is critical and should ideally be in the sub-micron range.

-

-

Solvent Removal:

-

The low-boiling solvent (ethyl acetate) is typically removed from the dispersion by evaporation under reduced pressure or by passing a stream of inert gas through the warm dispersion.

-

-

Addition to Silver Halide Emulsion:

-

The resulting coupler dispersion is then added to a pre-formed and chemically sensitized silver halide emulsion at a controlled temperature (typically around 40°C) with gentle stirring.

-

The amount of coupler dispersion added will depend on the desired final concentration of the coupler in the photographic layer.

-

-

Coating and Drying:

-

The final emulsion, containing the silver halide, coupler dispersion, and other additives (e.g., hardeners, wetting agents), is then coated onto a suitable support (e.g., film base or paper) and dried under controlled conditions.

-

Conclusion

This compound is a valuable component in the formulation of modern photographic emulsions, acting as a high-boiling point solvent for dye couplers. Its chemical structure provides the necessary properties to ensure the uniform dispersion and stability of these critical color-forming agents. The protocols provided herein offer a foundational understanding of its synthesis and application, enabling researchers and scientists to further explore and optimize its use in advanced imaging materials.

Application Notes and Protocols: 2-(2,4-Di-tert-pentylphenoxy)acetic Acid as a Blocking Agent in Silver Halide Photography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Di-tert-pentylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its molecular structure, featuring a bulky, hydrophobic di-tert-pentylphenoxy group and a hydrophilic carboxylic acid moiety, suggests surface-active properties. In the context of silver halide photography, such a molecule can be hypothesized to function as a "blocking agent" in several capacities, primarily by adsorbing to the surface of silver halide crystals. The term "blocking agent" in this field can refer to a compound that:

-

Restrains Physical Ripening: Controls the growth of silver halide crystals during the emulsification process, influencing their size and morphology.

-

Acts as a Development Restrainer or Antifoggant: Adsorbs to the silver halide surface to prevent the spontaneous development of unexposed crystals (fog) or to moderate the rate of development.

-

Functions as a Stabilizer: Protects the emulsion from degradation over time.

The bulky tert-pentyl groups are expected to sterically hinder interactions at the crystal surface, while the carboxylic acid group can anchor the molecule to the silver halide lattice or interact with the gelatin binder.

Inferred Mechanism of Action

The primary proposed mechanism of action for this compound as a blocking agent is its adsorption to the surface of silver halide (AgX) grains within the photographic emulsion. This interaction can influence both the physical and chemical properties of the emulsion.

-

During Emulsion Preparation (Crystal Growth Modification): When introduced during the precipitation of silver halide crystals, the molecule can adsorb to the growing crystal faces. The large di-tert-pentylphenoxy groups can physically block the deposition of further silver and halide ions, thereby restraining crystal growth. This can be utilized to produce emulsions with finer grains, which are typically associated with higher resolution and lower light sensitivity.

-

During Development (Antifoggant/Restrainer): When added to the finished emulsion, the compound can adsorb to the surface of the silver halide grains. This adsorbed layer can act as a barrier, inhibiting the action of the developing agent on unexposed or minimally exposed grains. This reduces the formation of chemical fog, leading to clearer, higher-quality images. It can also moderate the overall development rate, providing greater control over the final image contrast.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following table outlines the key parameters that should be measured to evaluate its performance as a blocking agent.

| Parameter | Control Emulsion (No Additive) | Emulsion with Blocking Agent (Test Concentrations) | Significance of Parameter |

| Physical Properties | |||

| Mean Grain Size (µm) | e.g., at 0.1, 0.5, 1.0 g/mol Ag | Indicates the effect on crystal growth; impacts resolution and sensitivity. | |

| Grain Size Distribution | A narrower distribution can lead to more uniform image characteristics. | ||

| Sensitometric Properties | |||

| Fog Density (Dmin) | Measures the level of non-image forming density; a key indicator of antifoggant activity. | ||

| Contrast Index (Gamma) | Indicates the effect on the tonal range of the photographic material. | ||

| Photographic Speed (ISO) | Measures the light sensitivity of the emulsion. | ||

| Stability | |||

| Fog Growth on Aging | Assesses the stabilizing effect of the additive over time. | ||

| Sensitivity Change on Aging | Evaluates the long-term stability of the emulsion's photographic properties. |

Experimental Protocols

The following are generalized protocols for the preparation of a silver halide emulsion and the incorporation and evaluation of this compound.

Preparation of a Model Silver Bromide Emulsion

This protocol describes a basic single-jet precipitation method.

Materials:

-

Gelatin (photographic grade)

-

Potassium Bromide (KBr)

-

Silver Nitrate (AgNO₃)

-

Deionized water

Procedure:

-

Solution A: Dissolve 20 g of gelatin and 15 g of KBr in 400 mL of deionized water at 50°C in a reaction vessel.

-

Solution B: Dissolve 20 g of AgNO₃ in 200 mL of deionized water.

-

Precipitation: While vigorously stirring Solution A in the dark or under safelight conditions, add Solution B at a constant rate over a period of 10 minutes. This will form silver bromide crystals.

-

Physical Ripening: Continue stirring the emulsion at 50°C for a desired period (e.g., 30 minutes) to allow for crystal growth (Ostwald ripening).

-

Washing: Cool the emulsion to cause the gelatin to set. Shred the set emulsion and wash with cold deionized water to remove excess salts.

-

Redispersion: Remelt the washed emulsion and add an additional 20 g of gelatin. Adjust the final volume with deionized water.

Incorporation of this compound

The blocking agent can be added at different stages to achieve different effects.

Method A: For Crystal Growth Modification

-

Prepare a stock solution of the blocking agent. Due to its likely low water solubility, dissolve it in a suitable solvent such as ethanol or a dilute alkaline aqueous solution to form the carboxylate salt.

-

Add the desired amount of the blocking agent stock solution to Solution A (the gelatin-KBr solution) before the precipitation step.

-

Proceed with the emulsion preparation as described in section 4.1.

Method B: As an Antifoggant/Stabilizer

-

Prepare the silver halide emulsion as described in section 4.1.

-

Before the final coating of the emulsion onto a substrate, add the stock solution of the blocking agent to the molten emulsion with gentle stirring.

-

Allow the mixture to equilibrate for a short period before proceeding with coating.

Evaluation of Photographic Properties

-

Coating: Coat the prepared emulsions (control and test) onto a suitable substrate (e.g., glass plates or film base) to a uniform thickness.

-

Exposure: Expose the coated materials to a calibrated light source through a step wedge (sensitometer).

-

Processing: Develop, stop, fix, and wash the exposed materials under standardized conditions. A standard black-and-white developer formulation can be used.

-

Densitometry: Measure the optical density of each step of the exposed and processed step wedge using a densitometer.

-

Analysis: Plot the characteristic curve (density vs. log exposure) for each emulsion. From these curves, determine the key sensitometric parameters listed in the data presentation table (Fog, Contrast, Speed).

Conclusion

While direct evidence is lacking, the chemical structure of this compound strongly suggests its potential as a functional additive in silver halide emulsions. Its amphipathic nature makes it a candidate for surface adsorption on silver halide crystals, where it can act as a blocking agent to control crystal growth, reduce fog, and stabilize the emulsion. The provided protocols and evaluation framework offer a starting point for researchers to systematically investigate the properties and applications of this and similar compounds in the field of photographic science. Experimental verification is essential to confirm these hypothesized roles and to quantify the compound's effects on photographic performance.

Application of 2-(2,4-Di-tert-pentylphenoxy)acetic Acid in Polymer Synthesis: A Review of Available Literature

Despite a comprehensive search of scientific literature and patent databases, there is currently no documented evidence to suggest the specific application of 2-(2,4-Di-tert-pentylphenoxy)acetic acid in the field of polymer synthesis.

Extensive searches for the use of this compound as an initiator, monomer, catalyst, or modifying agent in polymerization reactions have yielded no specific protocols, quantitative data, or detailed application notes. This suggests that this compound is not a commonly utilized substance for this purpose, or its use is confined to proprietary applications not disclosed in public-domain literature.

While no direct applications were found, it is possible to theorize on potential, albeit unproven, roles that a molecule with this structure could play in polymer science based on the functionalities present in its chemical makeup. These remain hypothetical in the absence of experimental validation.

Theoretical (but Undocumented) Potential Roles:

-

Initiator for Controlled Radical Polymerization: The carboxylic acid group could potentially be modified to create an initiator for techniques like Atom Transfer Radical Polymerization (ATRP). For instance, esterification with a bromine- or chlorine-containing alcohol could yield a molecule capable of initiating the polymerization of various monomers. The bulky di-tert-pentylphenoxy group might influence the solubility and thermal stability of the resulting initiator and, consequently, the properties of the synthesized polymer.

-

Monomer in Condensation Polymerization: If converted to a derivative with at least one other reactive functional group (e.g., a hydroxyl or amine group), this compound could theoretically act as a monomer in condensation polymerizations, such as the synthesis of polyesters or polyamides. The bulky side group would likely impart increased hydrophobicity and potentially alter the thermal and mechanical properties of the resulting polymer.

-

Modifying Agent: The compound could potentially be used to modify the surface of existing polymers or nanoparticles. The carboxylic acid provides a reactive handle for grafting onto surfaces, while the lipophilic di-tert-pentylphenoxy group would alter the surface energy and compatibility with other materials.

Experimental Data and Protocols:

As no specific applications of this compound in polymer synthesis have been identified in the reviewed literature, it is not possible to provide quantitative data tables or detailed experimental protocols as requested.

Visualizations:

The absence of established experimental workflows or signaling pathways related to the use of this compound in polymer synthesis precludes the generation of the requested Graphviz diagrams.

Application Notes and Protocols for the Synthesis of 2-(2,4-Di-tert-pentylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2,4-Di-tert-pentylphenoxy)acetic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a haloacetate by the phenoxide ion of 2,4-di-tert-pentylphenol. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. A summary of the quantitative data is presented in a structured table, and a visual representation of the experimental workflow is provided using a Graphviz diagram. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. The synthesis of such phenoxyacetic acids is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alpha-halo ester or acid. Subsequent hydrolysis of the resulting ester, if formed, yields the desired carboxylic acid. This protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 2,4-Di-tert-pentylphenol | 1.0 eq | Starting phenol |

| Sodium Hydroxide | 2.2 eq | Base for phenoxide formation and hydrolysis |

| Ethyl Chloroacetate | 1.1 eq | Alkylating agent |

| Solvents | ||

| Ethanol | ~10 mL / g of phenol | Reaction solvent |

| Water | As needed | For dissolution and work-up |

| Diethyl Ether | As needed | For extraction |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C for ethanol) | For both ether synthesis and hydrolysis steps |

| Reaction Time | 4-6 hours | Total reaction time |

| Work-up & Purification | ||

| Acidification | pH < 2 | With concentrated HCl to precipitate the product |

| Purification Method | Recrystallization | From a suitable solvent like ethanol/water |

| Expected Product | ||

| Molecular Formula | C₁₈H₂₈O₃ | |

| Molar Mass | 292.42 g/mol | |

| Appearance | White to off-white solid |

Experimental Protocol

This protocol describes the synthesis of this compound in two main steps: the formation of the ethyl ester via Williamson ether synthesis and its subsequent hydrolysis to the carboxylic acid.

Materials and Equipment:

-

2,4-Di-tert-pentylphenol